molecular formula C5H9ClO B046218 4-(Chloromethoxy)but-1-ene CAS No. 117983-52-5

4-(Chloromethoxy)but-1-ene

Cat. No.: B046218
CAS No.: 117983-52-5
M. Wt: 120.58 g/mol
InChI Key: NTOHEIGDXUUXSN-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)but-1-ene is an organic compound with the molecular formula C5H9ClO It is a chlorinated ether with a butene backbone, characterized by the presence of a chloromethoxy group attached to the fourth carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethoxy)but-1-ene typically involves the reaction of 4-hydroxybut-1-ene with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloromethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethoxy)but-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated products.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of 4-(Chloromethoxy)butane.

Scientific Research Applications

4-(Chloromethoxy)but-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a reactive probe in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles.

    Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of addition products.

Comparison with Similar Compounds

4-(Chloromethoxy)but-1-ene can be compared with other similar compounds such as:

    4-(Methoxymethoxy)but-1-ene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    4-(Bromomethoxy)but-1-ene: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.

Uniqueness: The presence of the chloromethoxy group in this compound imparts unique reactivity, making it distinct from its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.

Properties

IUPAC Name

4-(chloromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOHEIGDXUUXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405295
Record name 4-(chloromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117983-52-5
Record name 4-(chloromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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